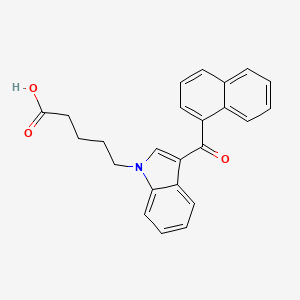

JWH 018 N-(1,1-dimethylpropyl) isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

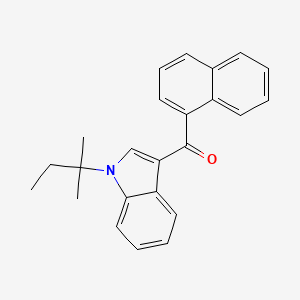

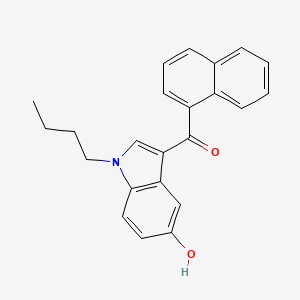

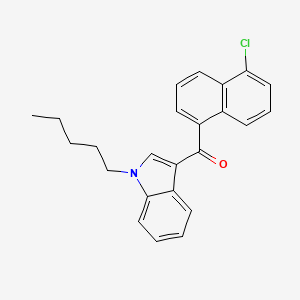

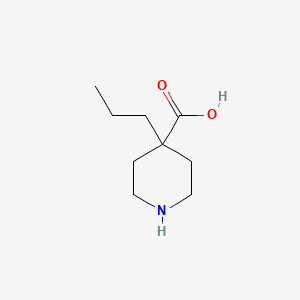

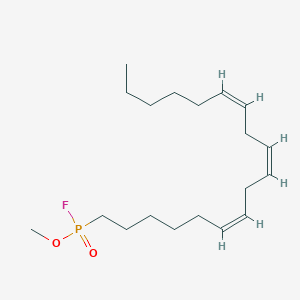

JWH 018 N-(1,1-dimethylpropyl) isomer is a synthetic cannabinoid . It is a cannabimimetic compound that has frequently been found in herbal blends . This compound is a crystalline solid with a molecular formula of C24H23NO and a molecular weight of 341.50 .

Molecular Structure Analysis

The molecular structure of JWH 018 N-(1,1-dimethylpropyl) isomer differs from JWH 018 structurally by having a 1,1-dimethylpropyl group, rather than a pentyl chain, extending from the indole group .Physical And Chemical Properties Analysis

JWH 018 N-(1,1-dimethylpropyl) isomer is a crystalline solid . It has a molecular formula of C24H23NO and a molecular weight of 341.50 . The solubility of this compound in DMF is 20 mg/ml, in DMSO is 10 mg/ml, and in Ethanol is 20 mg/ml .科学的研究の応用

Analytical Identification : JWH 018 and its isomers, including the N-(1,1-dimethylpropyl) isomer, are often analyzed using advanced chromatographic and mass spectrometric techniques for forensic purposes. Ultra-high performance liquid chromatography (UHPLC) with time-of-flight (TOF) mass spectrometry is a notable method for analyzing these substances (Marginean, Rowe, & Lurie, 2015).

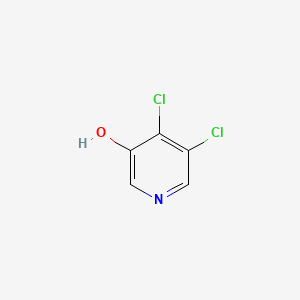

Differentiation of Isomers : Studies have focused on differentiating isomers of JWH 018, as it's essential for forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are used to distinguish methylated indole ring regioisomers of JWH-018 (Belal et al., 2018).

Metabolite Analysis : Research on the metabolites of JWH 018, including its hydroxyindole metabolites, has been conducted to understand its pharmacokinetic properties. Techniques like GC-MS/MS have been used for this purpose (Kusano et al., 2016).

Mass Spectral Studies : Mass spectrometry is a crucial tool for studying the chemical structure and fragmentation patterns of JWH 018 and its isomers. This assists in distinguishing it from similar compounds (Thaxton et al., 2015).

Chromatographic Separation : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been utilized to differentiate isomeric forms of JWH 018, highlighting the compound's diverse analytical applications in forensic toxicology (Chikumoto et al., 2018).

FTIR Spectroscopy : Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) has been employed for the unambiguous determination of JWH 018, demonstrating its potential in forensic analysis (Salerno et al., 2020).

Solid Deposition GC-IRD : A technique involving solid deposition gas chromatography-infra red detection spectroscopy (GC-IRD) has been used for identifying specific isomers of JWH-018, highlighting the compound's significance in forensic science (Lee et al., 2019).

Historical Perspective : JWH-018 has a notable history, being one of the early synthetic cannabinoids identified in illicit products. Understanding its origins and chemical properties has been crucial for law enforcement and public health (Wang, 2010).

Metabolite Detection in Urine : Techniques like GC-EIMS have been developed for the detection and quantification of JWH-018 metabolites in urine, crucial for drug testing and forensic investigations (Paul & Bosy, 2015).

Comparative Analysis : GC-MS studies have been conducted to compare JWH-018 with its regioisomeric equivalents, providing insights into its unique chemical properties (Thaxton et al., 2015).

特性

IUPAC Name |

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHXKESFWHOCTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017302 |

Source

|

| Record name | JWH-018 N-(1,1-Dimethylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 018 N-(1,1-dimethylpropyl) isomer | |

CAS RN |

1358118-35-0 |

Source

|

| Record name | JWH-018 N-(1,1-Dimethylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)